4-Furfurylthio-2-pentanone

Description

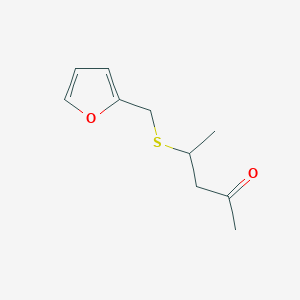

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-ylmethylsulfanyl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-8(11)6-9(2)13-7-10-4-3-5-12-10/h3-5,9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNKNKANRUMCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)SCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870148 | |

| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; meaty aroma | |

| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

288.00 to 289.00 °C. @ 760.00 mm Hg | |

| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Insoluble in fat, 50% soluble in ethanol (in ethanol) | |

| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.088-1.096 | |

| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

180031-78-1 | |

| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180031-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Furfurylthio-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180031781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FURFURYLTHIO-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5N093JFRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Furfurylthio 2 Pentanone

Established Reaction Pathways for 4-Furfurylthio-2-pentanone Synthesis

Established methods for the synthesis of this compound primarily rely on classic organic reactions that form the key thioether linkage. These methods have been foundational in providing access to this compound for flavor and fragrance applications.

Nucleophilic Substitution and Condensation Reactions for Thioether Linkage

The principal and most direct route to forming the thioether bond in this compound and its analogs involves the nucleophilic addition of a thiol to an α,β-unsaturated carbonyl compound. A well-documented example is the synthesis of the structurally related 4-methyl-4-furfurylthio-pentanone-2, which is prepared by the addition of furfuryl mercaptan to mesityl oxide. This reaction is typically catalyzed by a weak base, such as triethylamine, and proceeds via a Michael-type addition where the thiolate anion acts as the nucleophile.

The general reaction scheme involves the deprotonation of furfuryl mercaptan to form the more nucleophilic furfuryl thiolate. This thiolate then attacks the β-carbon of the α,β-unsaturated ketone, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final this compound product. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and minimize side reactions.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Furfuryl Mercaptan | Mesityl Oxide | Triethylamine | 4-methyl-4-furfurylthio-pentanone-2 |

| Furfuryl Mercaptan | 3-Penten-2-one | Base | This compound |

This table illustrates the key reactants and catalysts in the synthesis of this compound and a related compound through nucleophilic addition.

Stereoselective Synthesis of Chiral Isomers

Since this compound possesses a chiral center at the carbon atom bearing the sulfur substituent, the synthesis of enantiomerically pure isomers is of significant interest, as different stereoisomers can exhibit distinct sensory properties. Established methods for the asymmetric synthesis of chiral thioethers can be broadly categorized into two approaches: the use of chiral starting materials or the application of chiral catalysts or auxiliaries.

One potential strategy involves the stereospecific SN2 displacement of a suitable leaving group on a chiral precursor by a sulfur nucleophile. For instance, a chiral alcohol could be converted into a good leaving group (e.g., a tosylate or mesylate), and subsequent reaction with furfuryl mercaptan would proceed with inversion of stereochemistry to yield the desired chiral thioether.

Another approach is the use of biocatalysis. Enzymes, such as ene-reductases, have shown promise in the asymmetric synthesis of chiral thioethers. These enzymes can catalyze the stereoselective addition of thiols to prochiral α,β-unsaturated ketones, offering a green and highly enantioselective route to the desired products. While not yet specifically reported for this compound, this methodology holds significant potential for the production of its individual enantiomers.

| Synthetic Approach | Description | Potential Application to this compound |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Starting from a chiral pentanone derivative. |

| SN2 Displacement | Nucleophilic substitution on a chiral electrophile with a sulfur nucleophile. | Reaction of a chiral 4-halo-2-pentanone with furfuryl mercaptan. |

| Biocatalysis | Use of enzymes to catalyze stereoselective transformations. | Ene-reductase catalyzed addition of furfuryl mercaptan to 3-penten-2-one. |

This interactive table outlines various strategies for the stereoselective synthesis of this compound.

Catalytic Approaches in Precursor Synthesis and Functionalization

Catalysis plays a crucial role in the efficient and sustainable synthesis of the precursors required for this compound production, as well as in the direct functionalization of furan (B31954) derivatives.

The synthesis of mesityl oxide, a key precursor, is traditionally achieved through the acid- or base-catalyzed aldol (B89426) condensation of acetone (B3395972). Heterogeneous catalysts, such as acidic ion-exchange resins, have been investigated to facilitate easier separation and catalyst recycling. These solid acid catalysts can promote both the initial aldol addition and the subsequent dehydration to form mesityl oxide.

For the other precursor, furfuryl mercaptan, its synthesis typically starts from furfural (B47365), which is derived from biomass. The conversion of furfural to furfuryl alcohol, followed by reaction with a sulfur source like hydrogen sulfide (B99878) or thiourea (B124793) in the presence of an acid catalyst, yields furfuryl mercaptan.

Recent research has also explored the direct catalytic functionalization of furan rings with thiols. While not yet a standard method for this specific compound, transition-metal-catalyzed cross-coupling reactions or acid-catalyzed hydrothiolation of furan derivatives represent promising avenues for more direct and atom-economical syntheses.

Exploration of Novel Synthetic Strategies

In line with the growing demand for sustainable and efficient chemical manufacturing, novel synthetic strategies for this compound are being explored. These approaches focus on the principles of green chemistry and the implementation of advanced process technologies.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. A key aspect is the use of renewable feedstocks. Furfural, the precursor to furfuryl mercaptan, is a prime example of a bio-based platform chemical derived from lignocellulosic biomass. Similarly, acetone, the starting material for mesityl oxide, can be produced through fermentation processes.

The use of greener solvents and catalysts is another important consideration. Water is an ideal green solvent, and research into performing C-S bond-forming reactions in aqueous media is ongoing. Biocatalysis, as mentioned in the context of stereoselective synthesis, is inherently a green approach, utilizing enzymes that operate under mild conditions and are biodegradable. Furthermore, the development of solvent-free reaction conditions or the use of recyclable solid catalysts aligns with the goals of waste reduction and improved process efficiency.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Sourcing furfural from biomass and acetone from fermentation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Use of Safer Solvents | Exploring aqueous reaction media or solvent-free conditions. |

| Catalysis | Employing recyclable heterogeneous catalysts or highly efficient biocatalysts. |

This table summarizes the application of key green chemistry principles to the synthesis of this compound.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for scalable and safe production. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates.

The synthesis of thioethers is well-suited for flow chemistry. The rapid and efficient mixing in microreactors can accelerate reaction rates, and the high surface-area-to-volume ratio allows for excellent heat transfer, which is crucial for managing exothermic reactions. A continuous flow process for the synthesis of this compound could involve pumping streams of furfuryl mercaptan and an appropriate pentenone precursor through a heated reactor packed with a solid-supported catalyst. The product stream would then be collected continuously, allowing for straightforward purification and a more automated and efficient manufacturing process. This technology is particularly attractive for the production of flavor and fragrance compounds, where consistent product quality is paramount.

Chemoenzymatic and Biocatalytic Routes

The pursuit of greener and more selective synthetic methods has led to the exploration of chemoenzymatic and biocatalytic routes for the production of flavor and fragrance compounds. While specific research on the enzymatic synthesis of this compound is not extensively documented in publicly available literature, the synthesis of structurally related sulfur-containing flavor compounds provides a strong basis for potential biocatalytic strategies.

Enzymes, particularly lyases and transferases, are known to be involved in the formation of carbon-sulfur bonds in biological systems. For instance, cysteine-S-conjugate β-lyases have been identified as key enzymes in the release of volatile thiols from non-volatile cysteine conjugates in various fruits. d-nb.info This enzymatic cleavage of a C-S bond to generate a thiol could be conceptually reversed or adapted in a biocatalytic process. A plausible chemoenzymatic route could involve the enzyme-catalyzed addition of furfuryl mercaptan to a suitable pentenone precursor.

Another potential avenue involves the use of microbial fermentation. Certain microorganisms are known to produce a diverse array of sulfur-containing volatile compounds during their metabolic processes. nih.gov It is conceivable that a fermentation process, either with wild-type or genetically engineered microorganisms, could be developed to produce this compound from inexpensive starting materials. The metabolic pathways for the synthesis of flavor-associated sulfur compounds in organisms like Allium and Brassica species, which involve enzymes such as alliinase and myrosinase, could serve as a model for developing such a biocatalytic system. researchgate.net

The table below outlines potential enzymatic approaches for the synthesis of this compound based on analogous reactions.

| Enzyme Class | Potential Reaction | Precursors | Potential Advantages |

| Lyase (e.g., C-S lyase) | Addition of furfuryl mercaptan to a pentenone derivative | Furfuryl mercaptan, 4-penten-2-one | High stereoselectivity, mild reaction conditions |

| Transferase | Transfer of a furfurylthio group to a pentanone backbone | Activated furfurylthio donor, 2-pentanone derivative | Regiospecificity, potential for cell-free synthesis |

| Whole-cell biocatalysis | Fermentative production | Simple sugars, sulfur source, furan precursor | Cost-effective substrates, potential for de novo synthesis |

It is important to note that these are hypothetical routes based on existing knowledge of biocatalysis in flavor chemistry. Further research would be required to identify or engineer suitable enzymes and optimize reaction conditions for the efficient synthesis of this compound.

Derivatization Chemistry of this compound for Research Purposes

Derivatization, the chemical modification of a compound to enhance its properties for a specific purpose, is a crucial tool in chemical research. For this compound, derivatization can be employed to improve its analytical detection or to create analogues and prodrugs for further investigation.

The analysis of volatile sulfur compounds like this compound, especially in complex matrices such as food and biological samples, can be challenging due to their low concentrations and potential for volatility. Chemical derivatization can be used to improve their detection by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The presence of a ketone functional group in this compound makes it amenable to derivatization with reagents that target carbonyls. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with ketones to form stable oximes. These derivatives are highly electronegative, making them particularly sensitive to detection by electron capture detection (ECD) in GC.

The thiol moiety, although present as a thioether, can be targeted after a chemical or enzymatic cleavage step to release furfuryl mercaptan. The resulting thiol can then be derivatized. A common reagent for thiol derivatization is 4,4'-dithiodipyridine (DTDP), which reacts with thiols to form a stable mixed disulfide that can be readily detected by UV-Vis spectroscopy or mass spectrometry.

The table below summarizes potential derivatization strategies for the enhanced analytical detection of this compound.

| Functional Group | Derivatizing Agent | Derivative Formed | Analytical Technique |

| Ketone | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-ECD, GC-MS |

| Thioether (after cleavage) | 4,4'-dithiodipyridine (DTDP) | Mixed Disulfide | HPLC-UV, LC-MS |

| Furan Ring | Diels-Alder reagents (e.g., maleic anhydride) | Cycloadduct | GC-MS, LC-MS |

These derivatization methods can significantly improve the sensitivity and selectivity of analytical methods for this compound, enabling its detection at trace levels.

The synthesis of analogues of this compound can provide valuable insights into its structure-activity relationships, particularly concerning its sensory properties and potential biological activities. The furan ring, the thioether linkage, and the pentanone chain can all be systematically modified to create a library of related compounds. For example, the furan ring could be replaced with other heterocyclic systems like thiophene (B33073) or pyridine (B92270) to investigate the role of the heteroatom and aromaticity. researchgate.net The length of the alkyl chain or the position of the ketone and thioether groups could also be altered.

Prodrug design is a strategy used in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a biologically active compound. nih.gov Although this compound is primarily known as a flavor compound, the principles of prodrug design could be applied in a research context to study its stability, release, and potential biological effects. For instance, the ketone group could be masked as a ketal, which would be stable under neutral conditions but could hydrolyze to release the parent compound in an acidic environment. Similarly, the thioether could be oxidized to a sulfoxide (B87167) or sulfone, which might alter its polarity and reactivity, potentially leading to a controlled release of the active sulfide through enzymatic reduction.

The table below provides hypothetical examples of analogues and prodrugs of this compound and the rationale for their synthesis.

| Modification Type | Example Structure | Rationale for Synthesis |

| Analogue (Heterocycle) | 4-(Thiophen-2-ylmethylthio)-2-pentanone | Investigate the influence of the heterocyclic ring on sensory and biological properties. |

| Analogue (Chain Length) | 4-Furfurylthio-2-butanone | Study the effect of alkyl chain length on flavor profile and volatility. |

| Prodrug (Ketone Masking) | 2,2-Dimethyl-4-(furfurylthiomethyl)-1,3-dioxolane derivative | Enhance stability and provide for pH-controlled release of the parent ketone. |

| Prodrug (Sulfur Oxidation) | 4-Furfurylsulfinyl-2-pentanone | Modify polarity and potentially enable enzyme-mediated release of the active thioether. |

The synthesis of such analogues and prodrugs would involve standard organic synthesis methodologies and would be essential for a comprehensive understanding of the chemical and biological properties of this compound.

Structure Activity Relationships Sar and Sensory Perception

Correlating Molecular Architecture with Olfactory and Gustatory Properties

The sensory characteristics of 4-Furfurylthio-2-pentanone are intrinsically linked to its molecular components: a furan (B31954) ring, a sulfur atom (thioether linkage), and a pentanone backbone. The combination of these structural features results in its characteristic meaty aroma. thegoodscentscompany.com Furan derivatives containing sulfur are well-known for their potent aromas, often associated with roasted, savory, and meaty notes. mdpi.com

The furfuryl group, in conjunction with the sulfur atom, is crucial for the development of these desirable flavors, which are often formed during the thermal processing of food through Maillard reactions. mdpi.com The presence of both a thiol-like sulfur note and a furan ring is a common feature in many potent food odorants.

Influence of Stereochemistry on Sensory Perception (e.g., Racemate Considerations)

This compound is a chiral molecule and is typically produced and used as a racemate, meaning it is a mixture of equal parts of its two enantiomers. thegoodscentscompany.com The stereochemistry of flavor compounds can have a profound impact on their sensory properties, with different enantiomers often exhibiting distinct odors and odor thresholds.

| Enantiomer | Odor Description | Odor Threshold (ng/L in air) |

|---|---|---|

| (S)-4-mercapto-2-pentanone | Fruity, pleasant (grapefruit, blackcurrant) | 0.99 |

| (R)-4-mercapto-2-pentanone | Unpleasant, catty, sulfury | 1.2 |

Comparative SAR Studies with Isomeric and Analogous Sulfur-Furan Compounds

To further understand the structural requirements for the meaty and savory notes of this compound, it is useful to compare its sensory properties with those of its isomers and analogs.

Analysis of the Furfuryl Moiety's Contribution

Replacing the furan ring with a thiophene (B33073) ring, another sulfur-containing aromatic heterocycle, can have a variable impact on the odor. While in some cases this substitution does not significantly alter the odor properties, in other instances it can lead to different sensory profiles. nih.gov For example, some longer-chain thiophenyl derivatives have been found to elicit passion fruit-like scents. nih.gov

| Compound | Odor Description |

|---|---|

| 2-Furfurylthiol | Roasted coffee |

| This compound | Meaty |

| Longer-chain 1-(Thiophen-2-yl)alkane-1-thiols | Passion fruit-like |

Investigation of the Pentanone Backbone's Impact

The pentanone backbone of this compound also plays a critical role in defining its sensory characteristics. The position of the carbonyl group and the substitution on the alkyl chain can significantly influence the odor.

In a related compound, 4-mercapto-4-methyl-2-pentanone (B33688), the presence of two methyl groups on the carbon bearing the sulfur atom contributes to a "catty" or blackcurrant-like aroma. epa.govacs.org This compound is described as having a tropical flavor and is found in Sauvignon wines. epa.gov Another analog, 4-(methylthio)-4-methyl-2-pentanone, is described as having blackcurrant, fruity, and green tasting notes. foodb.ca In contrast, 1-(2-furfurylthio) propanone, which has a shorter ketone chain, is characterized by a roasted coffee and burnt sulfurous flavor. thegoodscentscompany.com

| Compound | Odor/Flavor Description |

|---|---|

| This compound | Meaty |

| 4-Mercapto-4-methyl-2-pentanone | Tropical flavor, catty, blackcurrant |

| 4-(Methylthio)-4-methyl-2-pentanone | Blackcurrant, fruity, green |

| 1-(2-Furfurylthio) propanone | Roasted coffee, burnt, sulfurous |

Computational Modeling and Chemoinformatics in SAR Prediction

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the sensory properties of flavor compounds based on their molecular structures. researchgate.net These models use statistical methods to correlate physicochemical properties and structural features of molecules with their biological activity, such as odor thresholds. For sulfur-containing compounds, 3D-QSAR models have been developed to simulate the odor thresholds of alkanethiols with good agreement with experimental results. nih.gov

Chemoinformatic approaches, which involve the analysis of large datasets of chemical information, can also be used to predict odorant-receptor interactions. nih.gov While specific QSAR or chemoinformatic models for this compound are not extensively documented, the principles from studies on other sulfur-containing flavor compounds can be applied. These models can help in screening new potential flavor compounds and in understanding the key structural determinants for specific aroma profiles. The development of such models often relies on experimental data from a series of homologous compounds to build a robust predictive tool. researchgate.net

Receptor Binding Studies and Sensory Transduction Mechanisms

The perception of the meaty and savory flavor of this compound involves its interaction with specific olfactory and gustatory receptors. Olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the nasal epithelium, are responsible for detecting volatile odorants. nih.gov The combinatorial activation of different ORs by a single odorant molecule leads to the perception of a specific smell.

For sulfur-containing compounds, specific human olfactory receptors have been identified. For instance, the human thiol receptor OR2T11 responds to various low-molecular-weight thiols. researchgate.net It is plausible that one or more ORs are specifically tuned to recognize the structural features of this compound, leading to its meaty aroma perception.

The gustatory perception of the savory or "umami" taste associated with this compound is likely mediated by taste receptors on the tongue. While the primary umami taste is elicited by glutamate (B1630785) and certain nucleotides, some sulfur-containing compounds have been shown to enhance umami perception. This suggests a potential interaction with umami taste receptors, possibly through allosteric modulation, where the flavor compound binds to a site on the receptor different from the primary taste substance, thereby enhancing the receptor's response.

Metabolic Pathways and Biotransformation Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Research Paradigms

Comprehensive ADME studies for 4-Furfurylthio-2-pentanone have not been extensively published. However, the general paradigm for investigating a compound of this nature would involve a tiered approach. Initial assessments would likely utilize computational models to predict its physicochemical properties, such as lipophilicity and water solubility, which influence its absorption and distribution. Subsequent in vitro experiments using systems like the Caco-2 cell monolayer would be employed to estimate intestinal permeability.

Distribution studies, often conducted in animal models, would aim to identify target tissues where the compound or its metabolites may accumulate. Metabolism, the central focus of this discussion, is investigated through in vitro and in vivo systems as detailed in the following sections. Finally, excretion studies would analyze urine, feces, and bile to determine the primary routes of elimination for the parent compound and its metabolites.

In Vitro Metabolic Studies Using Hepatic Microsomes and Cell Lines

In vitro systems are fundamental for elucidating the metabolic pathways of xenobiotics like this compound. Hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, are a primary tool. Incubating this compound with liver microsomes from humans and various animal species would help identify the primary oxidative metabolites.

The furan (B31954) moiety is a known substrate for CYP enzymes, which can catalyze its oxidation to form reactive intermediates. nih.gov For instance, the oxidation of furan itself is known to be primarily catalyzed by CYP2E1, leading to the formation of a reactive α,β-unsaturated dialdehyde. nih.gov Similar activation is a plausible pathway for the furan ring in this compound.

Hepatocyte cell lines, such as HepG2, offer a more complete metabolic system, as they contain both Phase I and Phase II enzymes. Studies with these cell lines would provide a more comprehensive picture of metabolism, including potential conjugation reactions that follow initial oxidation.

Identification and Characterization of Metabolites

The identification of metabolites is crucial for understanding the biotransformation of this compound. Based on the metabolism of other furan-containing compounds, several potential metabolites can be hypothesized. nih.gov

Table 1: Postulated Metabolites of this compound

| Putative Metabolite | Metabolic Reaction | Potential Biological Significance |

| Furan ring-opened dialdehyde | Furan ring oxidation | Potentially reactive, capable of binding to macromolecules |

| Sulfoxide (B87167) derivative | Sulfur oxidation | Generally leads to more water-soluble and less toxic products |

| Sulfone derivative | Further sulfur oxidation | Increased water solubility, facilitates excretion |

| Hydroxylated pentanone chain | Aliphatic hydroxylation | Increases polarity and provides a site for conjugation |

| Glucuronide or sulfate (B86663) conjugates | Phase II conjugation | Detoxification pathway, enhances renal excretion |

Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are essential for the definitive identification and structural elucidation of these metabolites from in vitro or in vivo samples.

In Vivo Biotransformation Studies in Animal Models (for related compounds, indicating research direction for this compound)

Research on other sulfur-containing flavor compounds, such as 4-mercapto-4-methyl-2-pentanone (B33688), has highlighted the role of microbial enzymes in their biotransformation, particularly in the context of food matrices. mdpi.com For this compound, in vivo studies in animal models, such as rats or mice, would be instrumental in understanding its metabolic fate under physiological conditions. Such studies would involve administering the compound and subsequently analyzing biological matrices (blood, urine, feces, and tissues) for the parent compound and its metabolites. This would provide critical information on its absorption, distribution, metabolic profile, and excretion routes.

Role of Cytochrome P450 Enzymes and Conjugation Reactions

The cytochrome P450 (CYP) superfamily of enzymes is anticipated to play a central role in the Phase I metabolism of this compound. The furan ring is a known target for CYP-mediated oxidation, which can lead to the formation of reactive intermediates. nih.gov The specific CYP isoforms involved could be identified through in vitro experiments using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations. For instance, inhibitors like SKF-525A can suggest the general involvement of P450s. researchgate.net

Following Phase I oxidation, the resulting metabolites, as well as the parent compound if it possesses suitable functional groups, are expected to undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would attach endogenous polar molecules like glucuronic acid or sulfate. This process increases the water solubility of the metabolites, thereby detoxifying them and facilitating their elimination from the body via urine or bile.

Toxicological Research Principles and Risk Assessment Frameworks

In Vitro Genotoxicity and Mutagenicity Screening Methodologies

Assessing the genotoxic potential—the ability of a chemical to damage DNA—is a critical step in the safety evaluation of any substance, including flavoring agents. A standard battery of in vitro tests is typically employed to screen for potential mutagenicity (the capacity to cause mutations) and clastogenicity (the capacity to cause chromosome damage).

Commonly used methodologies include:

Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations. europa.eu

In Vitro Mammalian Cell Gene Mutation Test: Assays like the mouse lymphoma assay (MLA) or the HPRT test are used to detect mutations in mammalian cells.

In Vitro Chromosomal Aberration Test or Micronucleus Test: These tests assess the potential of a substance to cause structural or numerical changes to chromosomes in mammalian cells.

For furan (B31954) derivatives, metabolic activation is a key consideration, as some compounds require enzymatic conversion to become genotoxic. nih.govresearchgate.net Therefore, these assays are conducted both with and without an external metabolic activation system (e.g., rat liver S9 fraction). Specific cell lines, such as V79 cells transfected with human enzymes like cytochrome P450 (CYP) 2E1 and sulfotransferases (SULTs), can be used to investigate the role of specific metabolic pathways in the genotoxicity of substituted furans. nih.govresearchgate.net While specific in vitro genotoxicity test results for 4-Furfurylthio-2-pentanone are not detailed in publicly available literature, its evaluation by EFSA and JECFA under the grouping approach indicates that its genotoxic potential was considered. nih.goveuropa.eu Concerns for genotoxicity for some other furan derivatives have led to requests for further data by regulatory panels, but this compound was concluded to be of no safety concern, implying that genotoxicity was not identified as a risk at current intake levels. europa.eueuropa.eunih.gov

Subchronic and Chronic Toxicity Study Designs for Complex Flavor Compounds

When required, subchronic and chronic toxicity studies are designed to characterize the potential adverse effects of a substance following repeated exposure over a significant portion of an animal's lifespan. For flavoring agents, such studies are typically conducted if intake levels exceed the TTC or if there are specific structural alerts for toxicity.

Key components of these study designs include:

Species Selection: Usually conducted in rodents (e.g., rats, mice).

Dose Selection: A minimum of three dose levels plus a control group are used. The highest dose aims to induce some toxicity without causing excessive mortality, while the lowest dose should not produce any biologically significant adverse effects, establishing a No-Observed-Adverse-Effect Level (NOAEL).

Duration: Subchronic studies typically last for 90 days, while chronic studies can extend for 12 months or longer. nih.gov

Endpoints: A comprehensive set of observations is made, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and detailed histopathological examination of organs and tissues.

For furan-containing compounds, the liver is often a primary target organ. nih.govrsc.org Therefore, studies on furan and its derivatives pay close attention to hepatotoxicity, including changes in liver enzymes, liver weight, and microscopic liver lesions. nih.gov While a specific chronic study on this compound is not publicly available, the safety assessment relies on data from related furan compounds evaluated within the same flavouring group. nih.govnih.gov

Developmental and Reproductive Toxicology Study Designs

Developmental and reproductive toxicology (DART) studies are designed to assess the potential of a substance to interfere with reproduction and normal development. These studies are crucial for identifying effects on fertility, pregnancy, and the health of offspring.

Standard DART study designs include:

Fertility and Early Embryonic Development Study: Evaluates effects on male and female reproductive function, including mating behavior, fertility, and implantation.

Prenatal Developmental Toxicity Study: Pregnant animals are exposed during the period of organogenesis to assess potential birth defects or other developmental abnormalities in the fetus.

Extended One-Generation Reproductive Toxicity Study (EOGRTS): This comprehensive design evaluates the effects of a substance on all phases of the reproductive cycle of the parental (F0) generation and monitors the growth and development of the offspring (F1) generation. nih.gov

Emerging Research on Adverse Outcome Pathways (AOPs) and Mechanistic Toxicology

Mechanistic toxicology seeks to understand how a substance causes toxicity at the molecular and cellular levels. A key emerging framework in this field is the Adverse Outcome Pathway (AOP). An AOP provides a structured representation of the sequence of biological events, from the initial interaction of a chemical with a biological target (the Molecular Initiating Event, or MIE) to the final adverse outcome at the individual or population level. nih.gov

For furan, research is exploring AOPs related to its primary toxicity: liver damage. Furan-induced liver toxicity is understood to be mediated by its metabolic activation by the enzyme Cytochrome P450 2E1 (CYP2E1). nih.govrsc.org This activation is a key event that can lead to two potential pathways resulting in liver fibrosis and carcinogenesis:

Oxidative Stress Pathway: Metabolism of furan can lead to the generation of reactive oxygen species (ROS), causing oxidative stress, cellular damage, and inflammation.

Genotoxicity Pathway: The reactive metabolites of furan can bind to DNA, forming adducts that may lead to gene mutations and DNA strand breaks. nih.gov

Recent studies suggest that furan may induce liver fibrosis through both oxidative stress and genotoxicity pathways. nih.gov This mechanistic understanding, formalized into AOPs, helps in interpreting data from in vitro and short-term in vivo studies and can improve risk assessment by providing a clearer picture of the potential hazards of furan-containing compounds like this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Other Names |

|---|---|---|

| This compound | 180031-78-1 | 4-((2-Furanmethyl)thio)-2-pentanone; 4-(Furan-2-ylmethylsulfanyl)pentan-2-one |

| Furan | 110-00-9 | Furfuran; Divinylene oxide |

| Furfuryl alcohol | 98-00-0 | 2-Furanmethanol; 2-Furylmethanol |

| 2,5-Dimethylfuran | 625-86-5 | DMF |

| 2-Pentylfuran | 3777-69-3 | - |

| 2-Acetylfuran | 1192-62-7 | 1-(2-Furyl)ethanone; Methyl 2-furyl ketone |

| Furfural (B47365) | 98-01-1 | Furan-2-carboxaldehyde |

Chemical Reactivity and Stability Studies

Oxidative Stability and Degradation Pathways in Varied Environments

The oxidative stability of 4-furfurylthio-2-pentanone is crucial for maintaining the desired flavor profile in food products, as its degradation can lead to the loss of characteristic meaty and roasted notes. The primary oxidative degradation pathway for analogous sulfur-containing compounds, such as 2-furfurylthiol, involves the formation of disulfides.

In the presence of oxygen and transition metals, or under conditions that generate free radicals, thioethers like this compound are susceptible to oxidation. Studies on 2-furfurylthiol (FFT) have shown that it readily degrades under Fenton-type reaction conditions, which simulate oxidative environments in food systems. The major volatile degradation product identified is difurfuryl disulfide, formed through the dimerization of furfuryl mercaptan radicals. nih.govimreblank.chresearchgate.netacs.org This process is significantly influenced by the presence of hydroxyl radicals (*OH), which can be generated by Fenton-type reactions. The degradation of FFT is positively correlated with the activity of these radicals. frontiersin.org

The stability of FFT is also affected by the presence of antioxidants. For instance, ascorbic acid can act as a hydroxyl radical scavenger, thereby mitigating the degradation of FFT. frontiersin.org Furthermore, anaerobic conditions have been shown to improve the stability of FFT compared to aerobic conditions. frontiersin.org

A model study investigating the degradation of furfuryl mercaptan under Fenton-type reaction conditions provides insight into the potential oxidative breakdown of this compound. The degradation was observed to be rapid, with up to 90% loss within one hour at 37°C. The primary volatile product was difurfuryl disulfide. nih.govimreblank.chresearchgate.netacs.org Nonvolatile compounds with a range of molecular masses were also formed. nih.govimreblank.chresearchgate.netacs.org

| Condition | Temperature (°C) | FFT Degradation (%) | Major Volatile Product |

|---|---|---|---|

| Complete Fenton System (H₂O₂, Fe²⁺, Ascorbic Acid, EDTA) | 37 | 90 | Difurfuryl disulfide |

| Complete Fenton System | 22 | Lower than at 37°C | Difurfuryl disulfide |

| System without one or more reagents | 37 | Lower than complete system | Difurfuryl disulfide |

Data based on studies of 2-furfurylthiol, a structurally related compound.

Thermal Stability and Reaction Products under High-Temperature Processing

For the related compound 2-furfurylthiol (FFT), thermal degradation in an aqueous solution has been shown to yield difurfuryl disulfide as the major volatile product, followed by furfural (B47365) and furfuryl alcohol. nih.gov The rate of degradation is significantly influenced by both temperature and pH. Higher temperatures and pH values in the range of 5.0 to 7.0 lead to a more pronounced reduction in FFT concentration. nih.gov

The thermal decomposition of the furan (B31954) moiety itself is also a critical factor. Studies on furfuryl alcohol and 2-furoic acid indicate that thermal degradation pathways are activated at temperatures around 140-160°C. nih.govnih.gov For instance, furfuryl alcohol can dehydrate to form 2-methylfuran, while 2-furoic acid can undergo decarboxylation to produce furan. nih.govnih.gov It is plausible that the furan ring in this compound could undergo similar thermal degradation reactions.

The Maillard reaction and Strecker degradation are key chemical pathways that contribute to both the formation and degradation of sulfur-containing flavor compounds during thermal processing. nih.gov These complex reactions involve sugars, amino acids, and other precursors, leading to a diverse array of volatile compounds.

| Thiol Compound | Initial Concentration (ppm) | Concentration after 30 min (ppm) | % Remaining |

|---|---|---|---|

| 2-Furfurylthiol | 10 | 2.1 | 21 |

| 2-Methyl-3-furanthiol | 10 | 0.5 | 5 |

| Methanethiol | 10 | 1.5 | 15 |

| Propanethiol | 10 | 3.5 | 35 |

This data, from a study on various thiols, suggests that 2-furfurylthiol, and by extension this compound, has limited stability under thermal processing conditions.

Interaction with Other Food Components and Packaging Materials

The interaction of this compound with other food components, such as proteins and carbohydrates, can significantly affect its volatility and perceived aroma. These interactions can be both non-covalent (e.g., hydrophobic interactions, hydrogen bonding) and covalent.

Furthermore, 2-furfurylthiol has been shown to be capable of binding to melanoidins, which are brown macromolecules formed during the Maillard reaction in thermally processed foods like roasted coffee. acs.org This type of binding can also impact the flavor of many food items, including meat and bread crust. acs.org

| Aroma Compound | Binding to Amino Groups (Adduct Formation Rate) | Binding to Sulfhydryl Groups (Adduct Formation Rate) |

|---|---|---|

| (E,E)-2,4-decadienal (DEC) | High | Moderate |

| (E)-2-octenal (OCT) | Moderate | Low |

| Dimethyl trisulfide (DMTS) | - | High |

| 2-Methyl-3-furanthiol (MFT) | - | Low |

This table, based on a study of various aroma compounds, indicates that thiol-containing compounds like MFT (and likely this compound) can covalently bind to proteins, primarily through sulfhydryl groups.

Photochemical Degradation and Reaction Kinetics

Exposure to light can induce photochemical reactions that may lead to the degradation of this compound, particularly in transparent packaging. The furan ring is known to be susceptible to photochemical isomerization and degradation.

Studies on the photolysis of furan and its derivatives have shown that they can undergo complex reactions, including the formation of cyclopropene derivatives and other isomeric products upon UV irradiation. netsci-journal.com The specific photochemical behavior can be influenced by the solvent and the presence of photosensitizers.

While direct studies on the photochemical degradation of this compound are not available, research on furan-based photoinitiators suggests that the furan moiety can be photochemically active. nih.gov Additionally, studies on the photochemical degradation of natural organic sulfur compounds have shown that these compounds can be degraded upon exposure to sunlight, with degradation ratios sometimes exceeding those of compounds containing only carbon, hydrogen, and oxygen.

The reaction kinetics of photochemical degradation are dependent on factors such as the wavelength and intensity of light, the quantum yield of the reaction, and the concentration of the compound. Without specific experimental data for this compound, it is difficult to provide a quantitative assessment of its photochemical stability. However, the presence of both a furan ring and a sulfur atom suggests a potential for photosensitivity.

Acid-Base Stability and Hydrolytic Pathways

The stability of this compound can be influenced by the pH of the food matrix. The thioether linkage, while generally more stable than a thioester linkage, can be susceptible to hydrolysis under certain acidic or basic conditions.

Studies on the stability of 2-furfurylthiol (FFT) have shown that higher pH values, particularly in the range of 5.0 to 7.0, significantly reduce its concentration during heat processing. nih.gov This suggests that the furfurylthio moiety may be less stable under neutral to slightly alkaline conditions, especially at elevated temperatures.

Research on the hydrolysis of thioesters, which are structurally different but also contain a sulfur-acyl bond, demonstrates a clear pH dependence. Thioester hydrolysis can be mediated by both acid and base catalysis. harvard.edu While the thioether bond in this compound is expected to be more resistant to hydrolysis than a thioester bond, the principles of acid-base catalysis may still apply, particularly at extreme pH values or in the presence of enzymatic activity.

The furan ring itself can also be affected by pH. Furfuryl alcohol, for instance, can undergo various reactions in acidic and basic environments, although specific hydrolytic pathways for the furan ring in this context are not well-documented in the available literature.

| Buffer pH | Ester Hydrolysis Rate Constant (days⁻¹) |

|---|---|

| 7.4 | 0.074 ± 0.003 |

| 8.0 | 0.28 ± 0.005 |

This data on a related system containing esters with neighboring sulfide (B99878) groups illustrates the principle that an increase in pH can accelerate hydrolysis rates in molecules containing both sulfur and ester/ether-like functionalities.

Advanced Research Applications and Future Directions

Role as a Chemical Intermediate in Organic Synthesis

Although not extensively documented as a synthetic intermediate in current literature, the molecular structure of 4-Furfurylthio-2-pentanone contains several reactive sites that suggest its potential as a versatile building block in organic synthesis. The principal functional groups—the furan (B31954) ring, the ketone, and the thioether—each offer distinct pathways for chemical modification.

Furan Ring Reactivity : The furan nucleus is an electron-rich aromatic system capable of participating in various reactions. It can undergo electrophilic substitution, typically at the 5-position, allowing for the introduction of new functional groups. ijabbr.com Furthermore, the furan ring can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures that are valuable scaffolds in synthetic chemistry. evitachem.com

Ketone Group Transformations : The carbonyl group of the pentanone moiety is a key site for a wide array of classic organic reactions. It can undergo nucleophilic addition, reduction to a secondary alcohol, or oxidation. It can also serve as a handle for condensation reactions, such as aldol (B89426) or Knoevenagel condensations, to build larger, more complex carbon skeletons.

Thioether Linkage Modification : The sulfur atom in the thioether linkage can be oxidized to form sulfoxides and sulfones, thereby modulating the electronic properties and steric profile of the molecule. This transformation can be a strategic step in a multi-step synthesis to influence the reactivity of other parts of the molecule or to introduce properties required for a specific application.

While its primary synthesis is for flavor applications, the potential for this compound to serve as a starting material for more complex molecules remains a largely unexplored area of research.

Potential in Pharmaceutical Chemistry and Drug Discovery Research

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. orientjchem.orgresearchgate.net Furan derivatives have been investigated and developed for their antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. orientjchem.orgwisdomlib.orgutripoli.edu.ly This established history suggests that this compound and its derivatives could serve as a foundation for new drug discovery programs.

The furan ring can act as a bioisostere for other aromatic systems, like phenyl rings, offering a different balance of lipophilicity and hydrophilicity while maintaining key interactions with biological targets. ijabbr.comorientjchem.org The combination of the furan ring with a flexible thioether-ketone chain provides a unique three-dimensional structure that could be optimized for binding to enzyme active sites or cell surface receptors. Chemical suppliers often list such compounds as building blocks for the pharmaceutical industry, recognizing their potential in creating diverse chemical libraries for high-throughput screening. thegoodscentscompany.comthegoodscentscompany.com

Future research could involve synthesizing a library of analogs by modifying the furan ring, the pentanone backbone, or the thioether linkage to explore their therapeutic potential. Given the known activities of furan-containing compounds, initial investigations could target infectious diseases or inflammatory conditions. orientjchem.orgpensoft.net

Applications in Materials Science and Specialty Chemical Development

The functional groups within this compound also suggest potential, albeit unexplored, applications in materials science. The furan moiety is of particular interest in polymer chemistry. For instance, furfuryl alcohol is a well-known precursor to furan resins, and other furfuryl derivatives are used in the formulation of coatings, adhesives, and composite materials. evitachem.com

The ability of the furan ring to participate in reversible Diels-Alder reactions is a key feature for developing self-healing polymers and thermally responsive materials. evitachem.com It is conceivable that this compound could be developed into a monomer or a cross-linking agent. The thioether linkage could also contribute to specific material properties, such as refractive index or affinity for metal surfaces, making it a candidate for specialty optical materials or corrosion inhibitors. Further research is required to functionalize this molecule for polymerization and to evaluate the properties of the resulting materials.

Addressing Research Gaps and Unexplored Areas in this compound Chemistry

Despite its potential, significant gaps exist in the scientific understanding of this compound beyond its flavor profile. Addressing these gaps is essential for its potential development in higher-value applications.

Many xenobiotics containing a furan ring are known to be metabolized by cytochrome P450 enzymes into reactive, and sometimes toxic, intermediates. semanticscholar.orgnih.govresearchgate.net The parent compound, furan, is oxidized to a highly reactive α,β-unsaturated dialdehyde, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity. researchgate.netnih.gov

Currently, there is a lack of specific metabolic data for this compound. A comprehensive metabolic profiling study is crucial to understand its biotransformation pathways, identify its major metabolites, and assess its potential for forming reactive intermediates. researchgate.net Such studies would involve in vitro experiments with liver microsomes and hepatocytes, as well as in vivo animal studies, to elucidate how the body absorbs, distributes, metabolizes, and excretes the compound. This information is a prerequisite for any safety assessment related to its use in food or potential therapeutic applications.

While some databases note that this compound is not found in nature, it has been identified in thermally processed foods such as coffee. This suggests that it is not a natural constituent of raw ingredients but rather a product of chemical reactions occurring during cooking or roasting. The formation of structurally related compounds, such as 2-furfurylthiol, is well-documented to occur via the Maillard reaction between sulfur-containing amino acids (e.g., cysteine) and reducing sugars (especially pentoses). nih.govnih.govnih.gov

It is highly probable that this compound forms through similar pathways. researchgate.net However, the specific precursors and the precise mechanism leading to the formation of the 4-thio-2-pentanone side chain are not well-defined. Detailed mechanistic studies using isotopic labeling could identify the specific precursors and reaction conditions (e.g., temperature, pH, water activity) that favor its formation. nih.gov This knowledge would be valuable for the food industry to either enhance or mitigate its formation to control flavor profiles.

For any potential therapeutic application, understanding the relationship between the molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental. ijabbr.com SAR studies involve the systematic synthesis of analogs to identify the chemical features (pharmacophores) responsible for the desired biological effect and to optimize potency, selectivity, and pharmacokinetic properties. iiarjournals.orgnih.gov

Currently, no public SAR studies exist for this compound concerning pharmacological targets. Future research should focus on creating derivatives and testing them in relevant biological assays. For example, if antimicrobial activity is pursued, analogs could be tested against a panel of bacteria and fungi to determine how changes to the molecule affect its minimum inhibitory concentration. nih.gov Correlating these activity data with structural modifications would illuminate the SAR and guide the design of more potent and selective agents. Furthermore, understanding how sulfur-containing compounds interact with olfactory receptors could provide insights into the broader field of chemoreception. researchgate.net

Interdisciplinary Research Opportunities and Collaborative Initiatives

The primary application of this compound as a flavor compound, prized for its characteristic meaty aroma, serves as a foundation for significant interdisciplinary research. nih.govthegoodscentscompany.com The unique chemical structure, featuring both a furan ring and a thioether group, positions it at the intersection of several scientific disciplines. nih.gov Collaborative initiatives are pivotal for unlocking its full potential beyond current applications, paving the way for innovations in biotechnology, computational science, materials science, and potentially even medicinal chemistry.

Food Science and Biotechnology: Sustainable Synthesis

While chemical synthesis is the conventional route for producing flavor molecules, there is a growing demand for sustainable and "natural" production methods. This presents a collaborative opportunity between flavor chemists and biotechnologists. Research initiatives could focus on exploring microbial or enzymatic pathways for the synthesis of this compound. This approach is inspired by successful efforts in producing other high-impact sulfur-containing aroma compounds, such as 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP), using microbial cell extracts. mdpi.com Such collaborations could lead to the development of fermentation-based or cell-free enzymatic systems for a more controlled and environmentally friendly production process. mdpi.com

Computational Chemistry and Sensory Science: Decoding Aroma

The relationship between a molecule's structure and its perceived aroma is a central challenge in flavor science. wur.nl Interdisciplinary collaborations involving computational chemists, quantum chemists, and sensory scientists could dramatically advance this understanding for this compound. arxiv.org Advanced computational strategies, including machine learning and molecular dynamics simulations, can be employed to model the interactions between the compound and human olfactory receptors. nih.gov These models can help elucidate the specific structural features responsible for its meaty aroma and predict the sensory profiles of novel, related compounds. nih.gov Such predictive power would enable the in silico design of new flavor molecules with tailored characteristics, streamlining research and development. nih.gov

Table 1: Proposed Interdisciplinary Research Initiatives

| Research Area | Collaborating Disciplines | Key Research Goals | Potential Outcomes |

| Sustainable Production | Flavor Chemistry, Biotechnology, Microbiology | Develop microbial or enzymatic synthesis routes for this compound. | Eco-friendly production methods; potential for "natural" flavor labeling; improved process control. |

| Aroma-Structure Modeling | Computational Chemistry, Sensory Science, Neuroscience | Elucidate the structure-odor relationship using molecular modeling and sensory panel data. | Predictive models for aroma perception; targeted design of new flavor compounds. |

| Flavor Stability & Packaging | Materials Science, Food Technology, Analytical Chemistry | Investigate the interaction between this compound and food packaging polymers. | Development of advanced packaging to prevent flavor scalping; extended shelf-life and quality of packaged foods. |

| Bioactivity Screening | Medicinal Chemistry, Pharmacology, Toxicology | Explore the furan-thioether scaffold for potential therapeutic properties. | Identification of new lead compounds for drug discovery; expansion of the application scope beyond the flavor industry. |

Materials Science and Food Packaging Technology: Ensuring Flavor Integrity

The stability and persistence of flavor in packaged foods are critical for consumer satisfaction. A significant challenge is "flavor scalping," where volatile aroma compounds are absorbed by the packaging material, leading to a diminished sensory profile. wordpress.comresearchgate.net The interaction of sulfur compounds with polymeric packaging is a known issue in the food industry. researchgate.net A collaborative effort between flavor scientists and materials scientists is essential to address this for this compound.

Detailed research could focus on:

Quantifying the sorption and diffusion rates of this compound in various food-contact polymers. wordpress.com

Identifying the physicochemical properties of both the flavor molecule and the polymer that govern this interaction.

Developing or identifying novel packaging materials with improved barrier properties against volatile sulfur compounds.

These initiatives would ensure the flavor profile of products containing this compound remains stable throughout their shelf life, directly impacting food quality and reducing waste. researchgate.net

Medicinal Chemistry and Pharmacology: A Future Outlook

Looking beyond established applications, the molecular architecture of this compound presents a speculative but intriguing starting point for medicinal chemistry. Furan and its derivatives are recognized as crucial scaffolds in a wide array of pharmacologically active compounds, contributing to antibacterial, anti-inflammatory, and anticancer properties, among others. slideshare.netresearchgate.net The furan ring can function as a bioisostere for phenyl groups, potentially improving metabolic stability and drug-receptor interactions. researchgate.net

A forward-thinking collaborative initiative could involve screening this compound and its synthesized analogues for biological activity. Such a program would unite synthetic organic chemists, medicinal chemists, and pharmacologists to explore the potential of this furan-thioether scaffold in drug discovery, opening up an entirely new dimension of research for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.